molecular formula C5H8ClF3N4 B2588792 [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2247106-14-3

[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride

Cat. No.: B2588792
CAS No.: 2247106-14-3
M. Wt: 216.59
InChI Key: XPPYKKPHSQHGCF-UHFFFAOYSA-N
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Description

[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H7F3N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Methanamine Group: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound. Common reagents include halides and other nucleophilic species.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Reduced Derivatives: Reduced forms of the compound, often with altered functional groups.

    Substituted Derivatives: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Scientific Research Applications

The applications of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride can be categorized into several key areas:

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its triazole ring structure is known for enhancing the bioactivity of compounds, making it valuable in drug formulation.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

Cancer Research

Studies have explored the potential of triazole derivatives in targeting cancer cells. For instance, modifications of the triazole structure have shown promise in inhibiting specific enzymes associated with tumor growth, such as dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Triazoles have been investigated for their effects on neurotransmitter systems, and compounds similar to this compound may exhibit neuroprotective effects or influence cognitive functions.

Case Studies and Research Findings

StudyFocusFindings
PMC9574863Acute Myelogenous LeukemiaIdentified triazole derivatives with significant cytotoxicity against leukemia cells, indicating potential therapeutic applications.
Evotec Intermediates CataloguePharmaceutical IntermediatesHighlighted the role of triazole compounds in synthesizing novel drugs with enhanced pharmacological profiles.
WHO Drug InformationDrug RegulationDiscussed the importance of triazole derivatives in drug development and their regulatory implications.

Mechanism of Action

The mechanism by which [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The triazole ring can form stable complexes with metal ions, which is crucial in catalytic and inhibitory activities. Additionally, the methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanethiol: Contains a thiol group, offering different reactivity and applications.

    [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanoic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.

Uniqueness: The presence of the methanamine group in [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride provides unique reactivity, particularly in forming stable complexes with biological molecules and enhancing its potential as a therapeutic agent. The trifluoromethyl group also imparts high lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride, also known by its CAS number 2247106-14-3, is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₇F₃N₄·HCl
  • Molecular Weight : 181.12 g/mol
  • IUPAC Name : (1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • Physical Form : Powder

Antibacterial Activity

Triazole derivatives, including [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride, have been reported to exhibit significant antibacterial activity. A study focused on various triazolium salts indicated that compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.032 to 8 µg/mL against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.032
Compound BE. coli0.25
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamineMRSATBD

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activities. Research indicates that certain triazole compounds can inhibit fungal growth effectively, with MIC values often comparable to those observed for bacterial strains. For instance, compounds similar to [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine showed promising results against Candida species .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound CC. albicans<8
Compound DA. niger<10
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamineTBDTBD

Anticancer Activity

The anticancer potential of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride is particularly noteworthy. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase . The compound has been tested against a range of cancer cell lines, with varying degrees of efficacy.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
H460 (lung cancer)7.69Induction of ROS
HL-60 (leukemia)3.4Cell cycle arrest
MDAMB-231 (breast cancer)25.1Mitochondrial targeting

Case Studies and Research Findings

A comprehensive study involving the screening of triazole derivatives against a panel of 60 human cancer cell lines revealed that several compounds exhibited over 60% growth inhibition at concentrations as low as 10510^{-5} M . This highlights the potential for further development of these compounds in therapeutic applications.

Moreover, a structure-based design approach has been employed to optimize the binding affinity of triazole derivatives to target proteins involved in cancer progression, demonstrating the versatility and importance of these compounds in medicinal chemistry .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4.ClH/c1-12-4(5(6,7)8)3(2-9)10-11-12;/h2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPYKKPHSQHGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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